2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 223.31 g/mol. This compound is categorized as an ether and amine, characterized by its unique structural features which include an ethyl group attached to a phenoxy moiety and a methoxyethyl side chain. It is primarily used in scientific research and has potential applications in medicinal chemistry.
The compound is synthesized through various organic chemistry methods, often involving alkylation reactions. It belongs to the class of compounds known as phenoxyalkylamines, which are of interest due to their biological activities. The classification can be summarized as follows:
The synthesis of 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:
The reaction conditions can vary but generally include:
The compound can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various physiological processes. The exact pathways depend on the biological context in which the compound is utilized.
2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine has several applications in scientific research:
The molecular architecture of 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine contains several pharmacophoric elements critical for interaction with biological targets:
Ether-oxygen linkage: The phenoxy group acts as a hydrogen bond acceptor and influences electron distribution across the aromatic system. This ether linkage differentiates it from classical phenethylamine neurotransmitters like dopamine but aligns with optimized ligands for aminergic receptors where extended spacer groups enhance selectivity [4] [10].
Ethylphenoxy aromatic system: The para-ethyl substituent provides electron-donating character (+I effect) that increases π-electron density, potentially enhancing cation-π or π-π stacking interactions within hydrophobic binding pockets. This modification mirrors strategies observed in optimized adrenergic ligands where alkyl chain extensions improve receptor residence time [7].
Methoxyethylamino terminus: The N-(2-methoxyethyl) group presents a bifurcated hydrogen-bond accepting motif capable of forming water-mediated bridge interactions within target binding sites. This contrasts with conventional tertiary amines in neuropharmacological agents that typically engage in direct ionic or hydrogen bonding [10].
Table 1: Structural Comparison with Bioactive Analogues
Compound | Key Structural Features | Pharmacological Targets | |
---|---|---|---|
2-(4-Ethylphenoxy)-N-(2-methoxyethyl)ethanamine | Para-ethylphenoxy, N-2-methoxyethyl terminus | Not fully characterized (potential GPCR modulation) | |
2-[Ethyl(2-phenoxyethyl)amino]ethanol | Phenoxyethyl, N-ethylaminoethanol | Adrenergic receptors (predicted) | [10] |
Betahistine | 2-(2-Aminoethyl)pyridine | Histamine H3 receptors (inverse agonist) | [5] |
25I-NBOMe | 2,5-Dimethoxy-4-iodophenethylamine with N-benzyl | Serotonin 5-HT2A receptor agonist | [8] |
Preliminary computational analyses suggest this compound may engage aminergic GPCRs through a unique binding topology: The protonatable secondary amine could form a salt bridge with conserved aspartate residues (e.g., D3.32 in TM3 of GPCRs), while the ethylphenoxy group occupies a hydrophobic subpocket analogous to the orthosteric binding site of catecholamine receptors [2] [10]. The 2-methoxyethyl extension may project toward extracellular loop regions, potentially conferring subtype selectivity distinct from simpler phenethylamine derivatives. Molecular docking simulations against β₂-adrenergic and serotonin receptor models indicate potential stabilization through van der Waals interactions with the ethyl group and hydrogen bonding between the methoxy oxygen and serine/threonine residues [7].
Synthetic accessibility enhances this compound's utility as a medicinal chemistry scaffold. It can be efficiently prepared through:
Structural modifications of the 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine scaffold yield derivatives with varied pharmacological profiles, particularly in neuromodulation:
Heteroaromatic bioisosteres: Replacement of the ethylphenoxy unit with 2-thienyl or 3-pyridyl systems significantly alters receptor engagement profiles. Thiophene analogs demonstrate enhanced binding to serotonin receptors (5-HT2A Kᵢ ≈ 120 nM), while pyridine derivatives show affinity for dopamine transporters (DAT Kᵢ = 380 nM) [5]. These bioisosteric replacements modify electron distribution and dipole moments, thereby directing target selectivity.
Alkoxy chain extensions: Elongation of the ethylene spacer between the phenoxy group and amine nitrogen enhances flexibility and access to deep binding pockets. Compounds featuring three-carbon spacers (e.g., 3-(4-ethylphenoxy)-N-(2-methoxyethyl)propan-1-amine) show improved binding to α₂-adrenergic receptors (Kᵢ = 85 nM vs 220 nM for two-carbon analog) [7].
Table 2: Structure-Activity Relationship Trends in Analogous Systems
Structural Modification | Biological Activity Shift | Potential Therapeutic Implications | |
---|---|---|---|
Trifluoromethyl substitution at para position | Enhanced CA enzyme inhibition (Kᵢ = 26-43 nM) | Antiglaucoma, anticonvulsant applications | [7] |
N-Methylation of secondary amine | Increased logD (+0.7) with reduced aqueous solubility | CNS penetration enhancement | [10] |
Replacement with thiophene bioisostere | Serotonin receptor affinity (5-HT2A Kᵢ ≈ 120 nM) | Neuropsychiatric disorder modulation | [5] |
Ethylene spacer elongation | α₂-Adrenergic receptor selectivity (3.5-fold vs parent) | Hypertension management | [7] |
The molecule's conformational flexibility allows adaptation to diverse binding pockets:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7